- A process for the preparation of venlafaxine, India, , ,

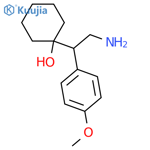

Cas no 93413-77-5 (1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl)

![1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl structure](https://ja.kuujia.com/scimg/cas/93413-77-5x500.png)

93413-77-5 structure

商品名:1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl 化学的及び物理的性質

名前と識別子

-

- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl

- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (see D441570)

- 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol

- 1-[2-amino-1-(4-methoxyphenyl)ethyl]Cyclohexanol

- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (see D441570)

- 1-2-Amino-1-(4-methoxyphenyl)ethylcyclohexanol

- D,L-N,N-Didesmethyl Venlafaxine

- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride

- 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol

- 2-(4-Methoxyphenyl)-2-(1-hydroxycyclohexyl)-ethylamine

- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)

- Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-, (±)- (ZCI)

- 2-(1-Hydroxy-1-cyclohexyl)-2-(4-methoxyphenyl)ethylamine

- Dinorvenlafaxine

- N,N-Didesmethylvenlafaxine

- 3235EO37UJ

- Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-

- 1-(2-Amino-1-(4-methoxyphenyl)-ethyl)cyclohexanol hydrochloride

- Didesmethyl Venlafaxine, N,N-

- 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol

- N,N-Didesvenlafaxine

- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine-[USP]

- (Discontinued) see M745032

- AKOS015994493

- 1-[2-amino-1-(p-methoxyphenyl)ethyl] cyclohexanol

- 2-Amino-1-(4-methoxyphenyl)ethyl] cyclohexanol acetate

- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE-(USP IMPURITY)

- 1-(2-Amino-1-(p-methoxyphenyl)ethyl)cyclohexanol

- VENLAFAXINE HYDROCHLORIDE IMPURITY C (EP IMPURITY)

- Venlafaxine hydrochloride impurity C

- 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol

- Venlafaxine-N,N-didesmethyl

- 1-(2-Amino-1-(4-methoxy phenyl)ethyl)cyclohexanol

- NS00000348

- N,N-Didesmethylvenlafaxine, (+/-)-

- SCHEMBL637250

- MFCD07367622

- CS-0357626

- N,N-Didesmethyl Venlafaxine

- DTXSID50891440

- BDBM50010888

- 1-[2-amino-1-(4-methoxyphenyl)ethyl]-cyclohexanol

- Venlafaxine hydrochloride impurity C [EP]

- 1-[2-Amino-1-(4-methoxy phenyl)ethyl]cyclohexanol

- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine-(USP)

- A11704

- 1-[2-amino-1-(4-methoxyphenyl)ethyl] cyclohexanol

- 1246817-14-0

- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]cyclohexanol hydrochloride

- CHEMBL98158

- 1-[2-amino-1-(4-methoxy-2-phenyl)ethylcyclohexanol

- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE-[USP IMPURITY]

- 93413-77-5

- CHEBI:83446

- DISCONTINUED. Please see A611968

- 1-[2-Amino-1-(4-methoxy-phenyl)-ethyl]-cyclohexanol (HCl)

- 1-(2-(Amino)-1-(4-methoxyphenyl)ethyl)cyclohexanol Hydrochloride

- Cyclohexanol, 1-(2-amino-1-(4-methoxyphenyl)ethyl)-

- 1-[2-amino-1(p-methoxyphenyl)ethyl]cyclohexanol

- Q27156830

- UNII-3235EO37UJ

- VENLAFAXINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]

- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine- [USP]

- rac cis-Moxifloxacin-d4 Acyl Sulfate

- SS-3413

- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE- [USP IMPURITY]

- Venlafaxine EP Impurity C

- 1-[2-(Amino)-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride

- 1-(2-amino-1-(4-methoxy-2-phenyl)ethylcyclohexanol

-

- MDL: MFCD06658143

- インチ: 1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3

- InChIKey: SUQHIQRIIBKNOR-UHFFFAOYSA-N

- ほほえんだ: OC1(CCCCC1)C(CN)C1C=CC(OC)=CC=1

計算された属性

- せいみつぶんしりょう: 249.17300

- どういたいしつりょう: 249.172878976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 色と性状: イエローオイル

- ふってん: 394.6°Cat760mmHg

- フラッシュポイント: 192.5°C

- PSA: 55.48000

- LogP: 3.13300

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | SS-3413-20MG |

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | >90% | 20mg |

£76.00 | 2023-04-20 | |

| Axon Medchem | 1726-25 mg |

Dinorvenlafaxine |

93413-77-5 | 100% | 25mg |

€225.00 | 2023-07-10 | |

| Alichem | A019118609-100g |

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol |

93413-77-5 | 95% | 100g |

$400.00 | 2023-08-31 | |

| Axon Medchem | 1726-5mg |

Dinorvenlafaxine |

93413-77-5 | 100% | 5mg |

€75.00 | 2025-03-06 | |

| A2B Chem LLC | AI66054-25g |

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | 97% | 25g |

$816.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D583276-25g |

1-(4-Methoxyphenyl)-2-aminoethyl cyclohexanol hydrochloride |

93413-77-5 | 98% | 25g |

$198 | 2025-02-25 | |

| Key Organics Ltd | SS-3413-0.5G |

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | >90% | 0.5g |

£385.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428296-100g |

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol |

93413-77-5 | 95+% | 100g |

¥2250.00 | 2024-04-24 | |

| A2B Chem LLC | AI66054-5mg |

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | 100% | 5mg |

$138.00 | 2024-07-18 | |

| A2B Chem LLC | AI66054-5g |

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | 97% | 5g |

$312.00 | 2024-04-19 |

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Ethyl acetate ; 15 min, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Copper, compd. with nickel Solvents: Methanol ; 8 h, 1.2 MPa, 45 °C

リファレンス

- Preparation of venlafaxine hydrochloride intermediate, China, , ,

合成方法 3

はんのうじょうけん

1.1 Catalysts: Aluminum chloride , Potassium borohydride Solvents: Tetrahydrofuran ; rt; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; 3 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 1

1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; 3 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 1

リファレンス

- Improved synthesis of 1-[2-amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, Jingxi Huagong Zhongjianti, 2009, 39(3), 45-46

合成方法 4

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 0.5 h, rt

1.2 Reagents: Trifluoroacetic acid ; 1.5 h, rt; 2 h, rt

1.3 Solvents: Tetrahydrofuran ; 24 h, 20 - 25 °C; 4 h, 40 - 45 °C

1.4 Solvents: Water ; < 10 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1, rt

1.6 Reagents: Ammonia Solvents: Water ; 30 min, pH 10 - 10.5

1.2 Reagents: Trifluoroacetic acid ; 1.5 h, rt; 2 h, rt

1.3 Solvents: Tetrahydrofuran ; 24 h, 20 - 25 °C; 4 h, 40 - 45 °C

1.4 Solvents: Water ; < 10 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1, rt

1.6 Reagents: Ammonia Solvents: Water ; 30 min, pH 10 - 10.5

リファレンス

- An improved process for the preparation of venlafaxine, India, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Ethanol , Water

リファレンス

- Preparation of 1-[α-(aminomethyl)benzyl]cycloalkanols, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: 1,4-Dioxane ; 20 - 40 bar, rt

リファレンス

- Preparation of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, IP.com Journal, 2002, 2(8),

合成方法 7

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , Lithium aluminum hydride Solvents: Tetrahydrofuran , Water ; cooled; 1 h, cooled

1.2 3 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, 0 - 5 °C

1.2 3 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, 0 - 5 °C

リファレンス

- Process for preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol formic acid salt, China, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 0 - 20 kg/cm2, rt → 40 °C; 7 - 12 h, 15 - 20 kg/cm2, 40 °C → 50 °C

リファレンス

- Process for the preparation of highly pure 1-[2-dimethylamino-(4-methoxyphenyl) ethyl]cyclohexanol hydrochloride, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium borohydride Catalysts: Nickel Solvents: Ethanol , Water ; 45 min, -15 - 70 °C

リファレンス

- Method for preparing amine from nitrile reduction, China, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt → -10 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 30 min, -10 - 0 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -10 - 0 °C; 30 min, reflux; reflux → rt

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 30 min, -10 - 0 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -10 - 0 °C; 30 min, reflux; reflux → rt

リファレンス

- Process for preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as Venlafaxine intermediate, China, , ,

合成方法 11

はんのうじょうけん

1.1 Catalysts: Nickel dichloride , Potassium borohydride Solvents: Ethanol , Water ; 2 h, -15 - 70 °C

リファレンス

- Process for preparation of amines by reduction of nitriles, China, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Hydrogen , Potassium borohydride Catalysts: Nickel Solvents: Ethanol ; 5 h, 1 MPa, 20 - 30 °C

リファレンス

- Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as antidepressant drug venlafaxine hydrochloride intermediate, China, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium Solvents: Methanol ; 2 MPa

1.2 Reagents: Acetic acid ; pH 1

1.2 Reagents: Acetic acid ; pH 1

リファレンス

- Preparation of venlafaxine by using fixed bed hydrogenation equipment, China, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium bromide , Sodium borohydride Solvents: Dichloromethane , Water ; 2 h, rt

1.2 Reagents: Methyl iodide Solvents: Dichloromethane ; 3 h, reflux

1.2 Reagents: Methyl iodide Solvents: Dichloromethane ; 3 h, reflux

リファレンス

- Synthesis of venlafaxine hydrochloride, Zhongguo Yiyao Gongye Zazhi, 2006, 37(6), 373-374

合成方法 15

はんのうじょうけん

1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 6 h, 3.5 bar, rt

リファレンス

- Process for preparation of O-desmethylvenlafaxine, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Solvents: Ethyl acetate ; 15 min, rt

1.2 Reagents: Ammonia Solvents: Water ; 10 min, pH 9, rt

1.2 Reagents: Ammonia Solvents: Water ; 10 min, pH 9, rt

リファレンス

- Process for the preparation of phenethylamine derivatives using palladium-catalyzed hydrogenation as key step, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Solvents: Ethyl acetate ; 15 min, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt; 10 min, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt; 10 min, rt

リファレンス

- A process for preparation of phenethylamine derivative, India, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 5 min, rt; 15 min, rt; reflux; reflux → rt

1.2 Reagents: Methanol

1.2 Reagents: Methanol

リファレンス

- Process for preparation of venlafaxine and intermediates, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: tert-Butanol , Water ; rt → 10 °C

1.2 Reagents: Hydrogen Catalysts: Nickel ; 1 h, 2 kg/cm2, 10 - 15 °C; 6 - 8 h, 7 kg/cm2, 35 °C

1.2 Reagents: Hydrogen Catalysts: Nickel ; 1 h, 2 kg/cm2, 10 - 15 °C; 6 - 8 h, 7 kg/cm2, 35 °C

リファレンス

- Catalytic hydrogenation process for the conversion of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol into 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol using Raney nickel and a C1-4 alcohol solvent, World Intellectual Property Organization, , ,

合成方法 20

はんのうじょうけん

1.1 Reagents: Vitride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 8 h, rt

リファレンス

- Synthesis of Venlafaxine Hydrochloride, Zhongguo Yiyao Gongye Zazhi, 2004, 35(10), 577-578

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Raw materials

- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl

- Methanesulfonic acid

- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Preparation Products

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl 関連文献

-

Hanumantharayappa Bharathkumar,Chakrabhavi Dhananjaya Mohan,Shobith Rangappa,Taehee Kang,H. K. Keerthy,Julian E. Fuchs,Nam Hoon Kwon,Andreas Bender,Sunghoon Kim,Basappa,Kanchugarakoppal S. Rangappa Org. Biomol. Chem. 2015 13 9381

-

Yue Xing,Yaochun Yu,Yujie Men Environ. Sci.: Water Res. Technol. 2018 4 1412

93413-77-5 (1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl) 関連製品

- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))

- 149289-30-5(rac N-Desmethyl Venlafaxine)

- 93413-44-6(S-Venlafaxine)

- 93413-69-5(D,L-Venlafaxine)

- 93413-46-8(R-Venlafaxine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量